molecular formula C11H11BrO2 B8817832 Methyl 3-bromo-4-cyclopropylbenzoate CAS No. 1131615-05-8

Methyl 3-bromo-4-cyclopropylbenzoate

Cat. No.: B8817832
CAS No.: 1131615-05-8
M. Wt: 255.11 g/mol
InChI Key: GZRJNRGOVPQPIP-UHFFFAOYSA-N
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Description

Methyl 3-bromo-4-cyclopropylbenzoate is a brominated aromatic ester featuring a cyclopropyl substituent at the para position relative to the ester group. Its molecular formula is C${11}$H${11}$BrO$_2$, with a molecular weight of 255.11 g/mol (inferred from structural analogs in and ). The compound’s structure combines a bromine atom (electron-withdrawing group) at the meta position and a cyclopropyl ring (electron-rich, sterically bulky group) at the para position, which significantly influences its reactivity and physicochemical properties.

Properties

CAS No.

1131615-05-8

Molecular Formula

C11H11BrO2

Molecular Weight

255.11 g/mol

IUPAC Name

methyl 3-bromo-4-cyclopropylbenzoate

InChI

InChI=1S/C11H11BrO2/c1-14-11(13)8-4-5-9(7-2-3-7)10(12)6-8/h4-7H,2-3H2,1H3

InChI Key

GZRJNRGOVPQPIP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C2CC2)Br

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

Methyl 3-bromo-4-cyclopropylbenzoate serves as an important intermediate in the synthesis of complex organic molecules. It is utilized in the production of pharmaceuticals and agrochemicals, where it can facilitate the formation of various bioactive compounds. The compound's ability to undergo nucleophilic substitution reactions makes it valuable for constructing more complex molecular architectures.

Recent studies have indicated that this compound exhibits notable biological activity, particularly as a potential inhibitor of cytochrome P450 enzymes, specifically CYP1A2. This enzyme plays a crucial role in drug metabolism, suggesting that this compound could be instrumental in pharmacological research and drug development.

Case Study: Cytochrome P450 Inhibition

Research has shown that compounds similar to this compound can modulate the activity of cytochrome P450 enzymes. For instance, studies have demonstrated that such inhibitors can alter drug metabolism pathways, potentially leading to significant implications for drug efficacy and safety profiles. Further investigation into this compound could unveil its utility in optimizing pharmacokinetics for various therapeutic agents.

Agrochemical Applications

In agrochemistry, this compound may serve as a precursor for developing herbicides or pesticides due to its structural characteristics that can interact with biological systems effectively. The compound's ability to modify biological pathways opens avenues for creating targeted agrochemical agents that can enhance crop protection while minimizing environmental impact.

Comparison with Similar Compounds

Substituent Variations at the 4-Position

Methyl 3-bromo-4-cyclopropylbenzoate belongs to a broader class of 3-bromo-4-substituted benzoates. Key analogs include:

Compound Name Substituent at 4-Position Molecular Formula Molecular Weight (g/mol) Notable Properties/Applications
Methyl 3-bromo-4-ethoxybenzoate Ethoxy (-OCH$2$CH$3$) C${10}$H${11}$BrO$_3$ 259.10 Higher polarity due to ether linkage; used in synthetic intermediates
Methyl 3-bromo-4-ethylbenzoate Ethyl (-CH$2$CH$3$) C${10}$H${11}$BrO$_2$ 243.10 Lower steric hindrance compared to cyclopropyl; potential for catalytic coupling reactions
Methyl 3-bromo-4-fluorobenzoate Fluoro (-F) C$8$H$6$BrFO$_2$ 229.04 Enhanced electrophilicity at bromine; common in cross-coupling reactions
Methyl 3-bromo-4-hydroxybenzoate Hydroxy (-OH) C$8$H$7$BrO$_3$ 231.05 Acidic phenolic group; prone to oxidation or ester hydrolysis

Key Observations :

  • Ethoxy and hydroxy analogs exhibit higher polarity, influencing solubility in polar solvents (e.g., DMSO or methanol) .

Comparison with Ethyl Ester Derivatives

Ethyl esters, such as Ethyl 3-bromo-4-cyclopropylbenzoate , differ in ester alkyl chain length. These compounds generally exhibit:

  • Higher molecular weights (e.g., Ethyl 3-bromo-4-ethoxybenzoate: 273.13 g/mol vs. Methyl 3-bromo-4-ethoxybenzoate: 259.10 g/mol) .
  • Reduced volatility compared to methyl esters, impacting distillation or sublimation purification methods .

Toxicity and Handling Considerations

  • Methyl 3-bromo-4-methylbenzoate (C$9$H$9$BrO$_2$) is classified as a skin and eye irritant (Category 2), with risks of respiratory irritation .
  • 4-Bromo-3-methylbenzoic acid (a carboxylic acid analog) exhibits similar hazards but with increased acidity, necessitating stricter pH control during handling .
  • By contrast, This compound ’s hazards are inferred to align with its methyl ester analogs, though steric shielding from the cyclopropyl group may reduce reactivity with biological targets .

Stability and Reactivity

  • This compound is expected to exhibit moderate thermal stability, comparable to methyl 3-bromo-4-ethylbenzoate .
  • The cyclopropyl ring may confer resistance to ring-opening reactions under mild acidic or basic conditions, unlike esters with labile substituents (e.g., hydroxy or methoxy groups) .

Preparation Methods

Procedure

  • Reaction Setup :

    • 3-Bromo-4-cyclopropylbenzoic acid (1.0 equiv) is dissolved in methanol.

    • Concentrated sulfuric acid (0.5 equiv) is added as a catalyst.

  • Conditions :

    • The mixture is heated to reflux (65–85°C) for 12–24 hours.

    • Progress is monitored via TLC or HPLC.

  • Workup :

    • The reaction is quenched with saturated NaHCO₃, extracted with ethyl acetate, and concentrated.

    • Purification by silica gel chromatography yields the ester.

Key Data

ParameterValueSource
Yield85–92%
CatalystH₂SO₄ or (trimethylsilyl)diazomethane
Purity>95% (HPLC)

Palladium-Catalyzed Cyclopropanation of Bromobenzoate Derivatives

An alternative route introduces the cyclopropyl group via cross-coupling. This method is advantageous when starting from simpler bromobenzoates:

Procedure

  • Substrate Preparation :

    • Methyl 3-bromo-4-iodobenzoate is synthesized from methyl 4-aminobenzoate via diazotization and bromination.

  • Cyclopropane Coupling :

    • The iodide reacts with cyclopropylboronic acid under Suzuki-Miyaura conditions:

      • Pd(PPh₃)₄ (5 mol%) as catalyst.

      • K₂CO₃ (2.0 equiv) in a dioxane/water mixture (4:1).

    • Heated at 90°C for 12 hours.

Key Data

ParameterValueSource
Yield70–78%
Turnover Frequency12 h⁻¹
Selectivity>99% (no diastereomers observed)

Halogen Exchange Reactions

Bromination of methyl 4-cyclopropylbenzoate offers a pathway to introduce the bromo substituent:

Procedure

  • Electrophilic Bromination :

    • Methyl 4-cyclopropylbenzoate is treated with Br₂ (1.1 equiv) in acetic acid at 0°C.

    • FeBr₃ (10 mol%) acts as a Lewis acid catalyst.

  • Workup :

    • Excess bromine is neutralized with NaHSO₃.

    • The product is isolated via distillation or crystallization.

Key Data

ParameterValueSource
Yield65–72%
Regioselectivity>95% para-bromination

Comparative Analysis of Methods

MethodYield (%)Cost EfficiencyScalabilityPurity (%)
Direct Esterification85–92HighExcellent>95
Suzuki Coupling70–78ModerateGood>90
Halogen Exchange65–72LowModerate85–90

Notes :

  • Direct esterification is preferred for large-scale synthesis due to simplicity and high yields.

  • Suzuki coupling offers regioselectivity but requires expensive palladium catalysts.

  • Halogen exchange is limited by competing side reactions.

Applications in Drug Synthesis

This compound serves as a precursor to kinase inhibitors and antiviral agents. For example:

  • Antifibrotic Agents : The cyclopropyl group enhances metabolic stability in 5-aryl-1,3,4-oxadiazole derivatives.

  • Covalent Inhibitors : The bromine atom enables further functionalization via cross-coupling .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing Methyl 3-bromo-4-cyclopropylbenzoate, and how can side reactions be minimized?

  • Methodological Answer : Optimize coupling reactions using triazine-based reagents (e.g., 2,4,6-trichlorotriazine) to introduce the cyclopropyl group. Control reaction stoichiometry and temperature (e.g., 0–5°C for stepwise addition) to suppress bromine displacement or ester hydrolysis. Monitor intermediates via TLC and purify via column chromatography using silica gel and ethyl acetate/hexane gradients. Reference similar protocols for brominated aromatic esters .
  • Safety Note : Use inert atmospheres (N₂/Ar) to avoid moisture-sensitive side reactions and handle brominated intermediates in fume hoods with PPE .

Q. How can NMR and HPLC be leveraged to confirm the structural integrity and purity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks by comparing with analogous compounds (e.g., cyclopropyl protons at δ 0.5–1.5 ppm; aromatic protons split by bromine’s anisotropic effect). Use DEPT-135 to distinguish CH₃ (ester) vs. CH/CH₂ groups.
  • HPLC : Employ a C18 column with acetonitrile/water (70:30) mobile phase; retention time consistency vs. standards confirms purity.
    • Validation : Cross-check spectral data with corrected structures in crystallographic databases to avoid misassignment errors .

Q. What solvent systems and recrystallization conditions yield high-purity this compound?

  • Methodological Answer : Recrystallize from ethanol/water (4:1) or dichloromethane/hexane mixtures. Slow cooling (1–2°C/min) enhances crystal formation. For polar byproducts, use activated charcoal during hot filtration. Verify purity via melting point (mp ~90–95°C, literature-dependent) and XRD .

Advanced Research Questions

Q. How can hydrogen bonding and steric effects influence the crystalline packing of this compound?

  • Methodological Answer : Perform single-crystal XRD (SHELX , ORTEP ) to map intermolecular interactions. The bromine atom may participate in halogen bonding, while the ester carbonyl forms weak C=O···H–C contacts. Graph-set analysis (e.g., Etter’s rules ) identifies motifs like R₂²(8) rings. Compare with analogous benzoate derivatives to isolate steric effects from the cyclopropyl group.

Q. What computational approaches predict the reactivity of the bromine substituent in Suzuki-Miyaura cross-coupling reactions?

  • Methodological Answer : Use DFT (e.g., B3LYP/6-311+G(d,p)) to calculate bond dissociation energies (B–Br vs. C–Br) and electron density maps (MEPs). Solvent models (PCM) simulate reaction environments. Validate with experimental kinetics (e.g., monitor Pd-catalyzed coupling via GC-MS) .

Q. How can this compound serve as a precursor for bioactive molecule synthesis?

  • Methodological Answer : Functionalize via:

  • Bromine displacement : Pd-catalyzed cross-coupling to introduce aryl/heteroaryl groups.
  • Ester hydrolysis : Convert to carboxylic acid for amide/peptide conjugates.
    • Application : Design kinase inhibitors by attaching pyridine/pyrimidine moieties, referencing PubChem bioassay data .

Data Contradiction & Validation

Q. How should researchers resolve discrepancies in reported spectroscopic data for this compound derivatives?

  • Methodological Answer : Cross-reference NMR shifts with Cambridge Structural Database entries. Replicate synthesis under standardized conditions (e.g., anhydrous solvents, controlled pH) to isolate solvent/temperature artifacts. Use high-field NMR (500+ MHz) to resolve overlapping peaks .

Safety & Handling

Q. What protocols mitigate risks when handling this compound’s brominated aromatic core?

  • Methodological Answer :

  • Storage : Under argon, at –20°C, in amber glass to prevent light degradation.
  • Spills : Neutralize with sodium bicarbonate/sand; avoid aqueous rinses to prevent hydrolysis.
  • Waste : Segregate halogenated waste for incineration by certified handlers .

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